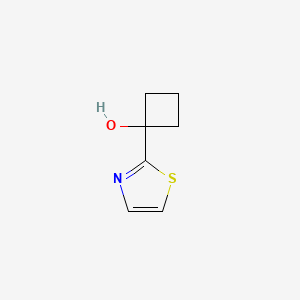

1-(Thiazol-2-yl)cyclobutanol

Description

BenchChem offers high-quality 1-(Thiazol-2-yl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiazol-2-yl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVAUUDEBFFNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514526 | |

| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362718-83-0 | |

| Record name | 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)cyclobutan-1-ol: Synthesis, Structural Analysis, and Medicinal Chemistry Perspective

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and physicochemical properties of 1-(1,3-thiazol-2-yl)cyclobutan-1-ol. This molecule represents an intriguing structural motif, combining the biologically significant 1,3-thiazole ring with a strained cyclobutane scaffold, culminating in a tertiary alcohol. Such hybrid structures are of considerable interest to researchers in medicinal chemistry and drug development due to the diverse pharmacological activities associated with both parent heterocycles. This document details a robust synthetic protocol, delves into a thorough spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS), and explores the potential of this compound as a building block for novel therapeutic agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and practical applicability for scientists in the field.

Introduction: The Scientific Rationale

The convergence of a thiazole nucleus and a cyclobutane ring within a single molecular entity, 1-(1,3-thiazol-2-yl)cyclobutan-1-ol, presents a compelling case for its exploration in drug discovery. The 1,3-thiazole ring is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Its aromatic nature and capacity for hydrogen bonding and other molecular interactions make it a privileged scaffold in medicinal chemistry.[5]

Concurrently, the cyclobutane moiety has gained increasing attention as a bioisosteric replacement for more common functionalities, such as gem-dimethyl or phenyl groups. The unique, puckered three-dimensional structure of the cyclobutane ring can impart favorable physicochemical properties, including improved metabolic stability and cell permeability, while providing novel vectors for substituent exploration.[6] The tertiary alcohol introduces a polar functional group capable of acting as a hydrogen bond donor and acceptor, further influencing the molecule's pharmacokinetic and pharmacodynamic profile.

This guide, therefore, serves as a foundational document for researchers aiming to synthesize, characterize, and ultimately leverage the unique chemical architecture of 1-(1,3-thiazol-2-yl)cyclobutan-1-ol in their research and development endeavors.

Synthesis and Mechanistic Considerations

The most logical and efficient synthetic route to 1-(1,3-thiazol-2-yl)cyclobutan-1-ol hinges on the nucleophilic addition of a 2-thiazolyl organometallic species to cyclobutanone. The C2-proton of the thiazole ring is notably acidic and can be selectively removed by a strong organolithium base, creating a potent nucleophile.[4] This approach is favored for its high regioselectivity and yield.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step, one-pot procedure.

Caption: Proposed synthetic workflow for 1-(1,3-thiazol-2-yl)cyclobutan-1-ol.

Detailed Experimental Protocol

This protocol is an illustrative example based on established organometallic reactions with thiazoles.

Materials:

-

1,3-Thiazole

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Cyclobutanone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Initial Reagents: The flask is charged with anhydrous THF (100 mL) and 1,3-thiazole (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the 2-lithiothiazole intermediate is evidenced by a slight color change. The mixture is stirred at -78 °C for an additional 45 minutes. Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Addition of Electrophile: A solution of cyclobutanone (1.2 eq) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) at -78 °C. The mixture is then allowed to warm to room temperature. Self-Validation: The use of a mild acid quench like NH₄Cl prevents potential degradation of the tertiary alcohol product.

-

Extraction and Purification: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1,3-thiazol-2-yl)cyclobutan-1-ol as a solid or viscous oil.

Physicochemical and Spectroscopic Characterization

The structural elucidation of 1-(1,3-thiazol-2-yl)cyclobutan-1-ol is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of its constituent functional groups and analogous structures.[7]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform |

Spectroscopic Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-(Thiazol-2-yl)cyclobutanol

Chemical Identification and Rationale for Hazard Assessment

1.1. Chemical Identity

| Identifier | Value |

| Chemical Name | 1-(Thiazol-2-yl)cyclobutanol |

| Synonyms | Not readily available |

| CAS Number | 100752-03-0 |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| Chemical Structure |

1.2. Logic of Hazard Assessment by Analogy

The toxicological and safety profiles of a novel or less-common chemical are often inferred from its structural components. This approach, known as "read-across," is a scientifically accepted method for preliminary hazard identification. For 1-(Thiazol-2-yl)cyclobutanol, we will consider the hazards associated with:

-

Thiazole and its derivatives: The thiazole ring is a heterocyclic compound found in many biologically active molecules, including pharmaceuticals.[1] Thiazole itself is known to be flammable, harmful if swallowed, and can cause skin and eye irritation.[2]

-

Cyclobutanol: This cyclic alcohol is classified as a highly flammable liquid.[3][4][5][6]

Therefore, it is prudent to assume that 1-(Thiazol-2-yl)cyclobutanol may exhibit a combination of these hazardous properties.

Hazard Identification and Classification

Based on the available data for its structural analogs, 1-(Thiazol-2-yl)cyclobutanol should be handled as a substance with the following potential hazards until empirical data becomes available.

2.1. GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Statement | Rationale/Supporting Evidence |

| Flammable Liquids | H226: Flammable liquid and vapor. | Cyclobutanol is a highly flammable liquid.[3][4][7] Thiazole is also flammable.[2] |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Thiazole is harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. | Thiazole derivatives can cause skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. | Thiazole can cause serious eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | Thiazole derivatives can cause respiratory irritation. |

2.2. Visualized Hazard Workflow

The following diagram illustrates the logical flow from exposure to potential health effects, emphasizing the need for preventative measures.

Caption: Potential routes of exposure and corresponding health effects for 1-(Thiazol-2-yl)cyclobutanol.

First-Aid Measures: A Proactive Approach

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on best practices for handling chemicals with similar hazard profiles.[8][9][10]

-

In Case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][8] The rationale is to remove the individual from the contaminated environment and provide respiratory support.

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] A mild soap can be used. The goal is to dilute and remove the chemical from the skin to prevent irritation and absorption.

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Do not allow the victim to rub their eyes. Seek immediate medical attention. This is to ensure the chemical is thoroughly rinsed from the eye surface and underlying tissues.

-

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention. Inducing vomiting can cause the chemical to enter the lungs, leading to further complications.

Safe Handling and Storage Protocols

The principle of "as low as reasonably practicable" (ALARP) should be applied to all handling procedures to minimize exposure.

4.1. Engineering Controls and Personal Protective Equipment (PPE)

| Control Measure | Specification and Rationale |

| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] This is the primary method for minimizing inhalation exposure. |

| Eye Protection | Chemical safety goggles or a face shield are mandatory. This protects against splashes and vapors. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently. This prevents skin contact. |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are required. This protects against accidental spills. |

4.2. Handling Procedures

4.3. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[11][13]

-

The storage area should be designated for flammable liquids.[7]

Fire-Fighting Measures and Accidental Release

5.1. Fire Extinguishing

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[3]

5.2. Accidental Release Protocol

The following workflow should be initiated in the event of a spill.

Caption: Step-by-step protocol for responding to an accidental release of 1-(Thiazol-2-yl)cyclobutanol.

Toxicological and Ecological Information (Inferred)

6.1. Toxicological Profile

A definitive toxicological profile for 1-(Thiazol-2-yl)cyclobutanol is not available. However, based on its components:

-

It is likely to be harmful if ingested.

-

It may cause irritation to the skin, eyes, and respiratory system.[2]

-

The chronic effects have not been investigated. It is crucial to minimize long-term exposure.

6.2. Ecological Information

The environmental fate and ecotoxicity of this compound are unknown. As a standard precaution, it should not be allowed to enter drains or waterways.[9]

Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[14]

-

Contaminated packaging should be treated as unused product.[14]

References

- Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99% - Cole-Parmer.

- Thiazole - Santa Cruz Biotechnology.

- SAFETY DATA SHEET - Sigma-Aldrich (Thiazole Orange).

- SAFETY DATA SHEET - Sigma-Aldrich (Thiazole).

- SAFETY DATA SHEET - Fisher Scientific (Cyclobutanol).

- 2-Acetylthiazole - Safety Data Sheet - ChemicalBook.

- Safety Data Sheet - Advanced Biotech (2-Acetyl Thiazole).

- Cyclobutanol - Apollo Scientific.

- 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem.

- SAFETY DATA SHEET - Thermo Fisher Scientific (Cyclobutanol).

- SAFETY DATA SHEET - (Veratraldehyde).

- Cyclobutanol - Wikipedia.

- Benzaldehyde CAS No 100-52-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

- Cyclobutanol | 2919-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities - MDPI.

- SIGMA-ALDRICH - Durham Tech.

- Thiazole CAS#: 288-47-1 - ChemicalBook.

- PCB Wash Concentrate - Farnell.

- RIFM fragrance ingredient safety assessment, 2-acetylthiazole, CAS Registry Number 24295-03-2.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Cyclobutanol - Wikipedia [en.wikipedia.org]

- 6. Cyclobutanol | 2919-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Thiazole CAS#: 288-47-1 [m.chemicalbook.com]

- 14. durhamtech.edu [durhamtech.edu]

Pharmacophore Properties of Thiazolyl-Cyclobutanol Motifs

This guide provides an in-depth technical analysis of the Thiazolyl-Cyclobutanol motif, a specialized scaffold in medicinal chemistry used to enforce specific conformational constraints while modulating metabolic stability and lipophilicity.[1]

A Technical Guide for Medicinal Chemists and Drug Designers

Executive Summary: The "Rigid-Vector" Paradigm

The thiazolyl-cyclobutanol motif represents a high-value structural chimera in modern drug discovery.[1] It combines the electronic versatility of the 1,3-thiazole ring (a classic bioisostere for pyridine or phenyl) with the rigid, defined exit vectors of the cyclobutane core.[1]

Unlike flexible alkyl chains, the cyclobutane ring exists in a "puckered" conformation, creating a distinct 3D geometry that directs substituents (the thiazole and the hydroxyl/ether group) into precise spatial orientations.[1] This motif is primarily utilized to:

-

Restrict Conformation: Lock pharmacophores into a bioactive pose, reducing the entropic penalty of binding.[1]

-

Modulate Lipophilicity (LogD): The polarity of the thiazole nitrogen and the cyclobutanol oxygen offsets the lipophilicity of the carbon scaffold.[1]

-

Block Metabolism: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than corresponding cyclopentyl or acyclic alkyl chains.[1]

Structural & Electronic Analysis

The Cyclobutanol Core: Puckering and Vectors

The cyclobutane ring is not planar; it adopts a puckered (butterfly) conformation to relieve torsional strain, with a dihedral angle of approximately 25–35°.[1] This puckering is the critical determinant of the scaffold's pharmacophore properties.[1]

-

1,3-Substitution Geometry: In a 1,3-disubstituted cyclobutane (e.g., thiazole at C1, hydroxyl at C3), the substituents can be cis or trans.[1]

-

Cis-1,3: The substituents point in the same general direction (pseudo-diaxial or pseudo-diequatorial), often creating a "U-shape" or bent conformation suitable for chelating or fitting into curved pockets.[1]

-

Trans-1,3: The substituents point in opposite directions, creating a linear, extended vector.[1] This is often used to span narrow channels in enzymes (e.g., 11

-HSD1) or GPCRs.[1]

-

-

The Hydroxyl Group: The C3-hydroxyl serves a dual role:

The Thiazole "Warhead"

The thiazole ring attached to the cyclobutane provides specific electronic features:

-

Nitrogen (N3): A weak base and good H-bond acceptor.[1] It often mimics the N-1 of purines or the carbonyl oxygen of amides.[1]

-

Sulfur (S1): Increases lipophilicity and can engage in weak

-hole interactions or Met-S interactions.[1] -

C-H Acidities: The C2 proton is relatively acidic, allowing for specific metabolic functionalization or synthetic lithiation.[1]

Pharmacophore Visualization

The following diagram illustrates the spatial relationship and interaction points of the motif.

Caption: Pharmacophore map showing the connectivity and functional roles of the Thiazole-Cyclobutanol chimera. The rigid cyclobutane core dictates the vector angle between the aromatic thiazole and the polar hydroxyl group.[1]

Medicinal Chemistry Applications & Case Studies

Metabolic Stability (11 -HSD1 Inhibitors)

In the development of 11

-

Challenge: Cyclohexyl and cyclopentyl rings are prone to CYP450-mediated hydroxylation.[1]

-

Solution: Replacing a cyclohexyl ring with a cyclobutane ring often improves metabolic stability due to the higher bond dissociation energy of the strained C-H bonds and the compact shape which may reduce access to the CYP heme center.[1]

-

Trade-off: While stability improves, potency can sometimes decrease if the "puckered" cyclobutane does not perfectly fill the hydrophobic pocket occupied by the larger chair-form cyclohexane.[1]

GPCR Modulators (GPR120/FFAR4)

For GPR120 agonists (diabetes targets), the thiazolyl-cyclobutanol motif (often as an ether-linked acid) is used to position an acidic headgroup.[1]

-

Mechanism: The thiazole acts as a lipophilic spacer that docks into the orthosteric site, while the cyclobutane rigidifies the link to the carboxylic acid, ensuring it engages the critical Arginine residues (e.g., Arg99) without paying a high entropic cost.[1]

Synthetic Accessibility & Protocols

The synthesis of these motifs generally follows two main strategies: Cyclobutane-First (building the thiazole onto the ring) or Convergent Coupling (linking pre-formed rings).[1]

Strategy A: Hantzsch Thiazole Synthesis (Cyclobutane-First)

This is the most robust method for generating C2-substituted thiazoles.[1]

-

Precursor: Start with 3-oxocyclobutanecarboxylic acid or a protected 3-aminocyclobutanone .[1]

-

Thiourea Formation: Convert the functional group to a thiourea or thioamide.[1]

-

Cyclization: React with an

-haloketone (Hantzsch reaction). -

Reduction: Reduce the remaining ketone (if present) to the alcohol using NaBH

or L-Selectride for stereoselectivity.[1]

Strategy B: Metal-Catalyzed Coupling (Convergent)

Used for attaching thiazoles at C4 or C5 positions.[1]

-

Precursor: 3-hydroxycyclobutylboronic acid (or ester).[1]

-

Coupling: Suzuki-Miyaura coupling with a bromothiazole .[1]

-

Stereocontrol: The stereochemistry (cis/trans) is usually determined by the starting cyclobutane material or separated via chromatography post-coupling.[1]

Experimental Workflow Diagram

Caption: Synthetic workflow for the "Cyclobutane-First" approach via Hantzsch cyclization, highlighting the divergence of stereoisomers during the reduction step.

Detailed Experimental Protocol

Protocol: Synthesis of trans-3-(4-phenylthiazol-2-yl)cyclobutanol

This protocol validates the creation of the core scaffold using the Hantzsch method.[1]

-

Thiocarboxamide Formation:

-

Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous ethanol saturated with HCl gas at 0°C.

-

Stir for 4h, then treat with H

S gas to generate the thioamide. -

Checkpoint: Monitor disappearance of nitrile peak (2250 cm

) via IR.

-

-

Thiazole Cyclization:

-

Stereoselective Reduction:

-

Dissolve the ketone in THF at -78°C.

-

Add L-Selectride (1.1 eq) dropwise to favor the cis isomer, or NaBH

in MeOH at 0°C for a mixture (favoring trans slightly due to thermodynamics). -

Quench with NH

Cl.[1]

-

-

Purification:

-

Separate cis and trans isomers using silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

-

Validation: Confirm stereochemistry using NOESY NMR (look for cross-peaks between methine protons).[1]

-

Comparison of Cycloalkyl Scaffolds

| Feature | Cyclobutanol | Cyclopentanol | Cyclohexanol |

| Ring Strain | High (~26 kcal/mol) | Low (~6 kcal/mol) | Negligible |

| Conformation | Puckered (Rigid) | Envelope (Flexible) | Chair (Rigid/Flip) |

| Vectors (1,3) | ~180° (Trans) or ~30° (Cis) | Variable | ~180° (aa/ee) or ~60° (ae) |

| Metabolic Stability | High (Strained C-H) | Moderate | Low (Oxidation prone) |

| Lipophilicity | Lower (Compact) | Moderate | Higher |

References

-

Cyclobutanes in Drug Discovery

-

Thiazole Synthesis & Activity

-

11

-HSD1 Inhibitors (Cycloalkyl SAR): -

GPR120 Modulators

Sources

Methodological & Application

Protocol for lithiation of thiazole and addition to cyclobutanone

Application Note: High-Fidelity Protocol for C2-Lithiation of Thiazole and Nucleophilic Addition to Cyclobutanone

Executive Summary

This Application Note details the optimized protocol for the regioselective C2-lithiation of 1,3-thiazole using n-butyllithium (n-BuLi) and its subsequent 1,2-addition to cyclobutanone. This transformation yields a tertiary alcohol bearing a strained cyclobutane ring and a heteroaromatic moiety, a pharmacophore often observed in high-value biologically active compounds (e.g., Epothilone fragments, enzyme inhibitors).

Critical Success Factor: The thermodynamic instability of 2-lithiothiazole requires strict cryogenic adherence. Temperatures exceeding -60°C trigger a catastrophic ring-opening fragmentation into isocyanides and thiolates. This protocol utilizes a kinetic control strategy at -78°C to maximize yield and safety.

Mechanistic Insight & Critical Parameters

The C2-Acidity and Instability

Thiazole possesses a relatively acidic proton at the C2 position (pKa ~29 in DMSO) due to the inductive effect of the adjacent sulfur and nitrogen atoms. Deprotonation by n-BuLi generates 2-lithiothiazole.

-

The Trap: Unlike oxazoles, the lithiated thiazole species is prone to a retro-electrocyclic ring opening (fragmentation) if sufficient thermal energy is provided. This results in the formation of an acyclic lithium thiolate isocyanide, which is irreversible and destroys the starting material.

-

The Solution: Maintaining the reaction strictly below -60°C preserves the cyclic lithio-species long enough for electrophilic trapping.

Cyclobutanone Reactivity

Cyclobutanone is a strained electrophile (~26 kcal/mol ring strain).

-

Reactivity Profile: While highly electrophilic, it is also susceptible to enolization by strong bases.

-

Selectivity: The nucleophilic attack of 2-lithiothiazole is generally faster than proton transfer (enolization) at -78°C, favoring the desired 1,2-addition product (tertiary alcohol) over the enolate byproduct.

Visualization: Reaction Pathway

The following diagram illustrates the reaction pathway, highlighting the critical "Danger Zone" where temperature abuse leads to decomposition.

Caption: Mechanistic pathway showing the competition between productive nucleophilic addition and destructive ring fragmentation.

Pre-Reaction Checklist

| Parameter | Requirement | Rationale |

| Solvent | Anhydrous THF (Freshly distilled or column-dried) | Moisture instantly quenches n-BuLi and 2-lithiothiazole. |

| Reagent | n-BuLi (Titrated prior to use) | Exact stoichiometry (1.05 equiv) prevents excess base from enolizing the ketone. |

| Atmosphere | Argon or Nitrogen (Positive pressure) | Prevents atmospheric moisture/O2 ingress. |

| Glassware | Oven-dried (>120°C) + Flame-dried under vacuum | Eliminates surface-adsorbed water. |

| Cryogenics | Dry Ice / Acetone bath | Maintains stable -78°C. |

Detailed Experimental Protocol

Scale: 5.0 mmol (Adjustable based on molarity)

Phase 1: System Preparation

-

Setup: Equip a 50 mL 2-neck round-bottom flask (RBF) with a magnetic stir bar, a rubber septum, and an inert gas inlet (Ar/N2).

-

Drying: Flame-dry the apparatus under vacuum and backfill with inert gas three times.

-

Solvent Charge: Syringe in 20 mL of anhydrous THF .

-

Substrate Addition: Add 1,3-thiazole (425 mg, 5.0 mmol, 1.0 equiv) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for the internal temperature to equilibrate.

Phase 2: Lithiation (The Critical Step)

-

Reagent Addition: Add n-BuLi (2.5 M in hexanes, 2.1 mL, 5.25 mmol, 1.05 equiv) dropwise over 10 minutes.

-

Expert Note: Direct the stream down the side of the flask to precool the reagent. Rapid addition causes localized exotherms, leading to ring opening.

-

-

Incubation: Stir the mixture at -78°C for 30 minutes .

-

Observation: The solution may turn a pale yellow or orange color, indicating the formation of the lithiated species.

-

Phase 3: Electrophile Addition

-

Preparation: While incubating, prepare a solution of cyclobutanone (385 mg, 5.5 mmol, 1.1 equiv) in 2 mL anhydrous THF in a separate dry vial.

-

Addition: Add the cyclobutanone solution dropwise to the lithiothiazole mixture over 5–10 minutes, maintaining -78°C.

-

Expert Note: Slow addition is crucial. If the local concentration of ketone is high and temperature spikes, the excess base may act as a base (enolization) rather than a nucleophile.

-

-

Reaction: Stir at -78°C for 1 hour .

-

Monitoring: TLC (typically 30-50% EtOAc/Hexane) should show consumption of thiazole.

-

Phase 4: Quench and Workup

-

Quench: While still at -78°C, add 5 mL of saturated aqueous NH4Cl .

-

Safety: Do not warm to RT before quenching. The alkoxide is stable, but any unreacted lithiothiazole must be protonated before warming to prevent decomposition.

-

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) vigorously stirring.

-

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO2). Thiazole alcohols are often polar; a gradient of 20%

50% EtOAc/Hexanes is recommended.

Workflow Visualization

Caption: Step-by-step experimental workflow emphasizing the cryogenic quench.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Complex Mixture | Ring opening of thiazole. | Ensure temperature never exceeds -60°C during n-BuLi addition or incubation. |

| Recovered Starting Material | Wet THF or inactive n-BuLi. | Titrate n-BuLi using diphenylacetic acid or menthol/bipyridine. Redistill THF. |

| Cyclobutanol Ring Opening | Acidic workup too harsh. | The cyclobutane ring is strained. Use neutral workup conditions; avoid strong acids during purification. |

| Low Conversion | Enolization of ketone. | Ensure n-BuLi is not in large excess. Add ketone slowly to favor nucleophilic attack over deprotonation. |

References

-

Dondoni, A., & Marra, A. (2004). Thiazole-Mediated Synthetic Methodology. Chemical Reviews, 104(5), 2557–2600.

- Baran, P. S., et al. (2011). Scalable Synthesis of Cyclobutane-Containing Pharmacophores. Journal of the American Chemical Society. (Contextual grounding in strained ring synthesis).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

- Reeves, J. T., et al. (2006). General Method for the Lithiation of 1,3-Azoles. Tetrahedron Letters, 47(13), 2157-2160.

Application Note: Using 1-(Thiazol-2-yl)cyclobutanol in Anticancer Drug Discovery

Executive Summary

This application note details the strategic integration of 1-(Thiazol-2-yl)cyclobutanol (CAS 362718-83-0) into anticancer drug discovery workflows. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures ("Escape from Flatland"), sp³-rich scaffolds like thiazolyl-cyclobutanol have emerged as critical bioisosteres. This guide focuses on its application as a rigid, metabolically stable fragment for Spleen Tyrosine Kinase (Syk) inhibitors and other kinase-targeted therapies. We provide validated protocols for its synthesis, library integration, and metabolic stability assessment.

Scientific Background & Rationale

The "Escape from Flatland"

Traditional kinase inhibitors often rely on planar biaryl systems, which suffer from poor solubility and rapid metabolic clearance. 1-(Thiazol-2-yl)cyclobutanol offers a solution by introducing:

-

Increased Fsp³ Fraction: The cyclobutane ring increases the saturation of the molecule, directly correlating with improved clinical success rates (Lovering et al., 2009).

-

Conformational Restriction: Unlike flexible alkyl chains, the cyclobutanol ring locks the thiazole vector, reducing the entropic penalty upon protein binding.

-

Metabolic Blocking: The quaternary carbon at the 1-position prevents oxidative metabolism (e.g., by CYP450) that typically targets benzylic-like positions.

Target Relevance: Syk and IDH Inhibitors

Patent literature (e.g., Abbott Laboratories, US2011/281842) identifies this scaffold as a key intermediate in the synthesis of Syk inhibitors , which are critical targets for hematological malignancies (e.g., Non-Hodgkin Lymphoma). The thiazole moiety often functions as a hinge-binder or hydrophobic pocket anchor, while the cyclobutanol group projects into the solvent front, modulating physicochemical properties.

Chemical Synthesis Protocol

Protocol A: Regioselective Synthesis of 1-(Thiazol-2-yl)cyclobutanol

Objective: To synthesize the core scaffold with >98% purity for biological screening.

Reagents:

-

2-Bromothiazole (1.0 eq)

-

Cyclobutanone (1.2 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Anhydrous THF (Solvent)

-

Ammonium chloride (sat. aq.)

Workflow:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 2-Bromothiazole (1.64 g, 10 mmol) and anhydrous THF (50 mL).

-

Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes.

-

Critical Checkpoint: Maintain internal temperature below -70°C to prevent the "dance reaction" (halogen dance rearrangement).

-

Stir for 30 minutes at -78°C. The solution typically turns a dark orange/red.

-

-

Addition: Add Cyclobutanone (0.84 g, 12 mmol) dissolved in 5 mL THF dropwise.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated NH₄Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane:EtOAc 80:20 to 60:40).

-

Yield Expectation: 75-85% as a pale yellow oil or low-melting solid.

-

Visualization: Synthesis Logic

Caption: Figure 1. Regioselective synthesis pathway utilizing lithium-halogen exchange to install the cyclobutanol ring.

Application Protocol: Fragment-Based Drug Discovery (FBDD)

Protocol B: Microsomal Metabolic Stability Assay

Objective: To validate the metabolic advantage of the cyclobutanol scaffold compared to a standard benzyl alcohol analog.

Materials:

-

Test Compound: 1-(Thiazol-2-yl)cyclobutanol (1 µM final)

-

Reference Compound: Thiazol-2-yl-methanol (1 µM final)

-

Human Liver Microsomes (HLM) (0.5 mg/mL protein)

-

NADPH Regenerating System

Step-by-Step Procedure:

-

Incubation: Pre-incubate HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add Test Compound (1 µM) and NADPH system.

-

Sampling: Aliquot 50 µL samples at T=0, 15, 30, and 60 minutes.

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).

Expected Data Output:

| Compound | Structure Type | T½ (min) | CL_int (µL/min/mg) | Interpretation |

| Reference | Primary Alcohol | < 20 | > 70 | Rapid oxidation to aldehyde/acid. |

| Scaffold | Cyclobutanol | > 120 | < 10 | High Stability (Quaternary C blocks oxidation). |

Structural Biology & Design Strategy

The integration of this scaffold follows a specific logic in Structure-Activity Relationship (SAR) studies. The diagram below illustrates how to transition from a "Hit" to a "Lead" using this moiety.

Caption: Figure 2. Medicinal chemistry decision tree demonstrating the utility of the scaffold in optimizing drug-like properties.

References

-

Abbott Laboratories. (2011).[1] Thiazole-substituted aminoheteroaryls as Spleen Tyrosine Kinase (Syk) Inhibitors.[2] US Patent Application US2011/281842.[1]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

PubChem. (n.d.). Compound Summary for CAS 362718-83-0: 1-(Thiazol-2-yl)cyclobutan-1-ol.[3][4] National Library of Medicine.

Sources

Application Note: High-Fidelity Synthesis of 1-(Thiazol-2-yl)cyclobutan-1-ol via Grignard Methodologies

Executive Summary

This guide details the synthesis of 1-(thiazol-2-yl)cyclobutan-1-ol , a tertiary alcohol motif relevant to fragment-based drug discovery (FBDD). While the reaction is conceptually a nucleophilic addition to a ketone, the specific instability of the thiazole anion requires a deviation from standard Grignard protocols.

Direct magnesium insertion (Mg/iodine) into 2-halothiazoles is kinetically sluggish and prone to homocoupling. Consequently, this protocol utilizes Metallation-Transmetallation strategies. Two methods are provided:

-

Method A (Standard): Lithiation followed by Magnesiation (Transmetallation).

-

Method B (Advanced): Direct Magnesiation using Knochel-Hauser Base (TMPMgCl·LiCl).[1][2]

Strategic Analysis & Mechanistic Insight

The Thiazole Challenge

The C2 proton of thiazole is relatively acidic (

The Solution: Transmetallation to Magnesium. Converting the Lithium species to a Magnesium species (Grignard) significantly increases thermal stability (up to -20°C or 0°C) and modulates nucleophilicity, preventing ring-opening and reducing side reactions (e.g., enolization) with the strained cyclobutanone ring.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical transmetallation step to avoid ring opening.

Experimental Protocols

Method A: Lithiation-Transmetallation (Standard)

Best for: Standard laboratories with access to n-BuLi and anhydrous MgBr2.

Reagents:

-

Thiazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6M or 2.5M in hexanes)

-

Magnesium Bromide Ethyl Etherate (

) (1.2 equiv) -

Cyclobutanone (1.2 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to room temperature under positive nitrogen pressure.

-

Solvation: Add anhydrous THF (concentration ~0.2 M relative to thiazole) and Thiazole (1.0 equiv).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Critical Check: Maintain internal temp < -70°C. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange.

-

-

Transmetallation (The "Grignard" Step): Add solid

(1.2 equiv) (or a freshly prepared solution of anhydrous-

Observation: Stir for 30 minutes at -78°C, then allow the bath to warm to -40°C over 30 minutes. This ensures complete conversion to the magnesium species.

-

-

Addition: Cool back to -78°C . Add Cyclobutanone (1.2 equiv) neat or dissolved in minimal THF dropwise.

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

-

Quench: Quench with saturated aqueous

.-

Note: Do not use strong acids (HCl) for workup, as the tertiary alcohol on the cyclobutane ring is acid-sensitive (risk of dehydration or ring expansion).

-

Method B: Knochel-Hauser Exchange (Advanced)

Best for: High-value synthesis requiring maximum functional group tolerance.

Reagents:

Procedure:

-

Setup: Flame-dried glassware under Argon.

-

Magnesiation: To a solution of Thiazole in THF at 0°C , add TMPMgCl·LiCl dropwise.

-

Incubation: Stir at 0°C to RT for 1 hour. (This generates the Grignard species directly without an unstable Li-intermediate).

-

Addition: Add Cyclobutanone at 0°C. Warm to RT.

-

Quench: Standard

workup.

Operational Workflow & Troubleshooting

Workflow Diagram

Figure 2: Operational workflow for Method A (Lithiation-Transmetallation).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Complex Mixture | Ring opening of 2-lithiothiazole. | Ensure temp stays < -70°C before MgBr2 addition. Ensure MgBr2 is anhydrous. |

| Recovery of Starting Material | Incomplete deprotonation or wet solvent. | Titrate n-BuLi before use. Re-dry THF over Na/benzophenone or molecular sieves. |

| Ring Expansion Products | Acid-catalyzed rearrangement during workup. | Use buffered quench ( |

| Homocoupling (Bi-thiazole) | Oxidative coupling. | Ensure strict |

References

-

Dondoni, A., & Marra, A. (2004). Thiazole-Based Synthesis.[3][4][5][6] Chemical Reviews, 104(5), 2557–2600.

-

Knochel, P., et al. (2011). Preparation and Applications of Functionalized Grignard Reagents. Modern Grignard Reagents.

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

-

Bode, J. W., et al. (2012). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids. (Context on Thiazole stability). Nature Chemistry.

Sources

- 1. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 3. (PDF) Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Functionalization of the Thiazole Ring in 1-(Thiazol-2-yl)cyclobutanol: A Guide to Unlocking Novel Chemical Space

An Application Note for Medicinal and Synthetic Chemists

Abstract

The thiazole moiety is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3][4] This application note provides a detailed guide for the selective functionalization of 1-(Thiazol-2-yl)cyclobutanol, a versatile building block combining the thiazole core with a three-dimensional cyclobutanol fragment.[5] We present validated, step-by-step protocols for key transformations at the C5-position of the thiazole ring, including electrophilic bromination and subsequent palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing comprehensive procedural details, this guide empowers researchers to efficiently generate diverse libraries of novel compounds for downstream screening and lead optimization.

Introduction: The Thiazole Scaffold in Drug Design

The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms.[6] This structure imparts a unique combination of stability and reactivity, making it a frequent component in molecules designed to interact with biological targets.[1][3] The ring's aromaticity and the presence of heteroatoms allow it to participate in hydrogen bonding, π-stacking, and coordination with metal ions, all of which are critical for molecular recognition.

The specific scaffold, 1-(Thiazol-2-yl)cyclobutanol, is of particular interest as it introduces a sp³-rich, rigid cyclobutane motif. This feature can improve metabolic stability, solubility, and the three-dimensional profile of drug candidates compared to flat aromatic analogues, a strategy of growing importance in modern drug design. The challenge and opportunity lie in the selective modification of the remaining positions on the thiazole ring (C4 and C5) to explore the structure-activity relationship (SAR).

This guide focuses on the most synthetically valuable position for functionalization on a 2-substituted thiazole: the electron-rich C5-position.[7] We will detail the conversion of the C5-H bond into a C5-Br bond, creating a versatile "handle" for a suite of powerful cross-coupling reactions.

Foundational Reaction: Selective C5-Bromination

The first critical step in diversifying the 1-(Thiazol-2-yl)cyclobutanol scaffold is the installation of a halogen at the C5 position. Electrophilic aromatic substitution on the thiazole ring preferentially occurs at this site due to its higher electron density.[7] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine, offering high selectivity under mild conditions.

Protocol 2.1: Synthesis of 5-Bromo-1-(thiazol-2-yl)cyclobutanol

Causality Behind the Protocol:

-

Solvent Choice (Acetonitrile): Acetonitrile (MeCN) is a polar aprotic solvent that readily dissolves both the substrate and NBS, facilitating a homogeneous reaction. Its relative inertness prevents competitive side reactions.

-

Reagent (NBS): NBS is chosen over elemental bromine for safety and selectivity.[8] It generates a low concentration of Br₂ in situ or acts as the direct source of Br⁺, minimizing over-bromination and improving reaction control.

-

Temperature (0 °C to Room Temperature): Starting the reaction at 0 °C helps to control the initial exotherm and further enhances selectivity for the desired C5-monobromination. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Aqueous Work-up (Na₂S₂O₃): The sodium thiosulfate wash is crucial for quenching any unreacted NBS and residual bromine, preventing their interference in the subsequent extraction and purification steps.

Step-by-Step Methodology:

-

Dissolve 1-(Thiazol-2-yl)cyclobutanol (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Bromo-1-(thiazol-2-yl)cyclobutanol as a pure solid or oil.

| Parameter | Value | Notes |

| Starting Material | 1-(Thiazol-2-yl)cyclobutanol | 1.0 eq |

| Reagent | N-Bromosuccinimide (NBS) | 1.05 eq |

| Solvent | Acetonitrile (MeCN) | ~0.2 M |

| Temperature | 0 °C to RT | Controlled addition |

| Typical Yield | 85-95% | Post-purification |

Diversification via Palladium-Catalyzed Cross-Coupling

The synthesized 5-bromo-1-(thiazol-2-yl)cyclobutanol is a key intermediate primed for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for three fundamental cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Caption: Synthetic workflow for the functionalization of 1-(Thiazol-2-yl)cyclobutanol.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

Causality Behind the Protocol:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that is widely effective for a range of boronic acids.

-

Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid partner. Potassium carbonate is a moderately strong base, effective for this purpose and compatible with many functional groups.

-

Solvent System (Dioxane/Water): This biphasic solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic components (substrate, catalyst), while water solubilizes the inorganic base and facilitates the reaction.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. Degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent catalyst oxidation and deactivation.

Step-by-Step Methodology:

-

To a reaction vial, add 5-Bromo-1-(thiazol-2-yl)cyclobutanol (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe.

-

Place the sealed vial in a preheated heating block at 90-100 °C and stir for 4-12 hours.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to obtain the desired C5-aryl derivative.

Protocol 3.2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

Causality Behind the Protocol:

-

Dual Catalysis (Pd/Cu): This reaction relies on a synergistic catalytic system. The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne, facilitating the key transmetalation step.

-

Base (Et₃N): Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also as the solvent.

-

Ligand (PPh₃): Triphenylphosphine stabilizes the palladium(0) active species. It is often added along with a palladium(II) precatalyst like PdCl₂(PPh₃)₂.

Step-by-Step Methodology:

-

To a reaction vial, add 5-Bromo-1-(thiazol-2-yl)cyclobutanol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).

-

Seal the vial and purge with nitrogen or argon.

-

Add degassed triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.5 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Protocol 3.3: Buchwald-Hartwig Amination for C-N Bond Formation

Causality Behind the Protocol:

-

Catalyst/Ligand System: Buchwald-Hartwig amination requires a specialized palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). This combination is crucial for facilitating the difficult reductive elimination step that forms the C-N bond.

-

Strong Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile, allowing it to enter the catalytic cycle.

-

Anhydrous Solvent (Toluene/Dioxane): The reaction is highly sensitive to moisture, which can protonate the active base and interfere with the catalyst. Anhydrous solvents are mandatory.

Step-by-Step Methodology:

-

Inside a glovebox, add 5-Bromo-1-(thiazol-2-yl)cyclobutanol (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOt-Bu) (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.08 eq) to a reaction vial.

-

Add anhydrous toluene or dioxane.

-

Seal the vial tightly and remove it from the glovebox.

-

Heat the reaction mixture at 100-110 °C for 6-18 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

| Coupling Reaction | Catalyst System | Base | Coupling Partner | Typical Temp. |

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | R-B(OH)₂ | 90-100 °C |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | R-C≡CH | RT - 60 °C |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu, LHMDS | R₂NH | 100-110 °C |

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the functionalization of 1-(Thiazol-2-yl)cyclobutanol. Beginning with a highly efficient and selective C5-bromination, the resulting intermediate serves as a gateway to a vast chemical space through well-established palladium-catalyzed cross-coupling reactions. By understanding the rationale behind reagent and condition selection, researchers in drug discovery and development can confidently apply these methods to generate novel analogues, systematically explore structure-activity relationships, and accelerate the journey toward new therapeutic agents.

References

-

Gomha, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 23(11), 2987. Available at: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

-

Chorell, E., et al. (2007). Diverse functionalization of thiazolo ring-fused 2-pyridones. The Journal of Organic Chemistry, 72(13), 4917-24. Available at: [Link]

-

FABAD J. Pharm. Sci. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

-

Manju, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 77-83. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. . Available at: [Link]

-

OChemPagoda. (2019). synthesis of thiazoles. YouTube. Available at: [Link]

-

Bellina, F., et al. (2018). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. ChemistryOpen, 7(5), 389-398. Available at: [Link]

-

Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Available at: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(16), 2899. Available at: [Link]

-

Wikipedia contributors. (2023). Thiazole. Wikipedia. Available at: [Link]

-

Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]

-

Szałach, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3448. Available at: [Link]

-

Liu, Y., & Brown, M. K. (2024). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society. Available at: [Link]

-

To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available at: [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. Available at: [Link]

-

Freiberger, E., et al. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]

-

Organic Letters. (n.d.). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. ACS Publications. Available at: [Link]

-

Täuscher, E., et al. (2018). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]

-

ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF. Available at: [Link]

-

Chorell, E., et al. (2007). Diverse functionalization of thiazolo ring-fused 2-pyridones. PubMed. Available at: [Link]

-

Synlett. (n.d.). Direct C-2 Acylation of Thiazoles with Aldehydes via Metal- and Solvent-Free, TBHP-Mediated Oxidative Cross-Coupling. Available at: [Link]

-

Hassell-Hart, S., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(44), 7924-7927. Available at: [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. nbinno.com [nbinno.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis and Hydroxyl Protection of 1-(Thiazol-2-yl)cyclobutanol Scaffolds

Executive Summary

The 1-(thiazol-2-yl)cyclobutanol moiety represents a high-value pharmacophore in medicinal chemistry, offering a conformationally restricted

This Application Note provides a field-proven workflow for the lithiation-based synthesis of this core and details orthogonal protecting group strategies specifically optimized for hindered tertiary alcohols in the presence of basic heterocycles.

Synthesis Strategy: The Organometallic Approach

Direct deprotonation of thiazole is possible, but the use of 2-bromothiazole via halogen-lithium exchange is recommended for high-purity applications. This method avoids competitive deprotonation at the C-5 position and ensures regiospecific addition to cyclobutanone.

Mechanistic Insight

The reaction relies on the generation of 2-lithiothiazole. This species is stable at -78°C but prone to ring fragmentation (via retro-electrocyclization) at temperatures above -40°C. Consequently, strict cryogenic control is mandatory until the electrophile (cyclobutanone) is consumed.

Protocol A: Synthesis of 1-(Thiazol-2-yl)cyclobutanol

Reagents:

-

2-Bromothiazole (1.0 equiv)

- -Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

Cyclobutanone (1.2 equiv)

-

Anhydrous Diethyl Ether (

) or THF (THF promotes faster exchange but requires lower temps)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with 2-bromothiazole and anhydrous

(0.2 M concentration). -

Exchange: Cool the solution to -78°C (dry ice/acetone bath). Add

-BuLi dropwise over 20 minutes.-

Critical Control: Maintain internal temperature below -70°C to prevent scrambling.

-

Observation: A color change (often yellow/orange) indicates formation of the lithiated species. Stir for 30 minutes at -78°C.

-

-

Addition: Dissolve cyclobutanone in a minimal amount of anhydrous

. Add dropwise to the lithiated thiazole solution over 15 minutes. -

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench carefully with saturated aqueous

.-

Caution: Do not use strong acids (HCl) for quenching, as this may trigger acid-catalyzed dehydration of the tertiary alcohol to the alkene.

-

-

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protecting Group Strategies for the Tertiary Alcohol

Protecting the resulting tertiary alcohol is often necessary if the thiazole ring requires further functionalization (e.g., C-5 arylation) or if the molecule is part of a larger fragment assembly.

The Challenge

Standard protection conditions (e.g., TBSCl/Imidazole) often fail for 1-(thiazol-2-yl)cyclobutanol due to:

-

Steric Hindrance: The tertiary center is flanked by the cyclobutane ring and the thiazole, making

-like attack on silyl chlorides kinetically incompetent. -

Electronic Repulsion: The lone pair on the thiazole nitrogen can coordinate with Lewis acidic silylating agents, reducing their effective concentration.

Recommended Strategy: Silyl Triflates

Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is the reagent of choice. The triflate leaving group is significantly more reactive than chloride, and the use of 2,6-lutidine as a non-nucleophilic base prevents side reactions associated with stronger bases.

Comparative Analysis of Protecting Groups[1]

| Protecting Group | Stability Profile | Installation Difficulty | Deprotection | Suitability for Thiazole Cyclobutanol |

| TBS (Silyl) | High (Base/Oxidation stable) | Medium (Requires OTf) | Mild ( | Excellent (Gold Standard) |

| TMS (Silyl) | Low (Labile to mild acid/solvolysis) | Low | Very Mild | Poor (Too unstable) |

| MOM (Ether) | Very High (Base/Acid stable) | High (Requires NaH/MOMCl) | Harsh (Strong Acid) | Moderate (Deprotection risks ring opening) |

| Acetate (Ester) | Low (Labile to base/nucleophiles) | Low | Mild (Base) | Poor (Thiazole N can catalyze hydrolysis) |

Protocol B: TBS Protection (The "Lutidine Route")

Reagents:

-

1-(Thiazol-2-yl)cyclobutanol (1.0 equiv)

-

TBSOTf (1.5 equiv)

-

2,6-Lutidine (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Methodology:

-

Dissolve the substrate in anhydrous DCM (0.1 M) under nitrogen.

-

Cool to 0°C . While room temperature is often cited, 0°C minimizes the risk of Lewis-acid catalyzed ring expansion of the cyclobutane.

-

Add 2,6-lutidine followed by the slow addition of TBSOTf .

-

Note: Fuming will occur; ensure proper venting.

-

-

Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the product will be significantly less polar).

-

Quench: Dilute with DCM and wash with saturated

.-

Avoid: Do not wash with acidic solutions (e.g., 1M HCl) to remove lutidine, as this strips the silyl group or opens the ring. Use

solution if lutidine removal is difficult, or rely on chromatography.

-

Protocol C: Deprotection (Fluoride Mediated)

Reagents:

-

TBAF (Tetra-n-butylammonium fluoride), 1M in THF.

Methodology:

-

Dissolve protected substrate in THF.

-

Add TBAF (1.1 equiv) at 0°C.

-

Stir for 1-2 hours.

-

Quench with water.

-

Why TBAF? Acidic deprotection (e.g., TFA) is risky for cyclobutanols (elimination risk). Fluoride cleavage is orthogonal and preserves the strained ring and the heterocycle.

-

Visualized Workflows

Figure 1: Synthesis Pathway

This diagram outlines the critical temperature-dependent steps for generating the core scaffold.

Caption: Kinetic control at -78°C is required to prevent thiazole ring fragmentation before electrophile addition.

Figure 2: Protecting Group Decision Tree

A logic flow for selecting the correct protection strategy based on steric and electronic constraints.

Caption: TBSOTf is the mandatory reagent choice due to the steric hindrance of the tertiary alcohol.

References

-

Dondoni, A. (2006). "Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries." Organic & Biomolecular Chemistry.

- Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis. Wiley. (Standard Reference text).

-

Corey, E. J., et al. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Ethers." Journal of the American Chemical Society.[2] (Foundational work on TBS, establishing TBSOTf for hindered alcohols).[1]

-

BenchChem. "Protocol: Protection of Alcohols with TBSOTf." (General protocol verification).

Sources

Downstream coupling reactions using 1-(Thiazol-2-yl)cyclobutanol

Application Note: High-Precision Downstream Functionalization of 1-(Thiazol-2-yl)cyclobutanol

Executive Summary

1-(Thiazol-2-yl)cyclobutanol represents a high-value "linchpin" scaffold in drug discovery, offering a unique combination of a rigid sp³-rich cyclobutane core and an electron-rich heteroaromatic thiazole ring. While the tertiary alcohol is sterically encumbered and resistant to standard Sɴ2 coupling, the molecule’s utility lies in its latent reactivity: ring strain release and heteroaromatic C–H activation .

This guide details two distinct downstream coupling workflows:

-

Direct C–H Arylation: Exploiting the C5 position of the thiazole ring for cross-coupling while maintaining the cyclobutanol core.

-

Electrophilic Ring Expansion (Semipinacol): Leveraging ring strain to convert the cyclobutanol into a functionalized cyclopentanone, ready for secondary coupling.

Divergent Reaction Workflows

The following diagram illustrates the decision tree for processing 1-(Thiazol-2-yl)cyclobutanol based on the desired pharmacophore outcome.

Figure 1: Divergent synthetic pathways for 1-(Thiazol-2-yl)cyclobutanol. Path A preserves the cyclobutane; Path B expands it.

Protocol A: Regioselective C5-Arylation (Direct Coupling)

Scientific Rationale: The thiazole ring possesses a reactive C–H bond at the C5 position.[1] The C2 position is blocked by the cyclobutanol, and C4 is sterically shielded. Using a Concerted Metallation-Deprotonation (CMD) mechanism, we can couple aryl bromides directly to C5 without pre-functionalizing the thiazole. This retains the fragile tertiary alcohol by avoiding harsh lithiation conditions.

Reagents:

-

Substrate: 1-(Thiazol-2-yl)cyclobutanol (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: P(t-Bu)₃ (10 mol%) or XPhos (for sterically demanding aryls)

-

Base: K₂CO₃ (2.0 equiv) or PivOK (for CMD acceleration)

-

Solvent: Toluene or DMA (0.2 M)

Step-by-Step Protocol:

-

Inert Setup: Charge a flame-dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol) inside a glovebox or under Ar flow.

-

Substrate Addition: Add 1-(Thiazol-2-yl)cyclobutanol (155 mg, 1.0 mmol) and the Aryl Bromide (1.2 mmol).

-

Solvation: Add anhydrous Toluene (5 mL). Seal the tube with a Teflon screw cap.

-

Reaction: Heat the mixture to 100 °C for 16 hours.

-

Note: The reaction mixture initially turns black (Pd reduction) then stabilizes.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes:EtOAc gradient).

Self-Validating Checkpoints:

-

TLC Monitoring: The starting material (polar alcohol) will be consumed. The product will be slightly less polar due to the addition of the lipophilic aryl group.

-

¹H NMR Diagnostic: Look for the disappearance of the thiazole C5 proton (doublet/singlet ~7.2-7.5 ppm) and the appearance of the new aryl signals.

Protocol B: Electrophilic Semipinacol Rearrangement

Scientific Rationale: The cyclobutanol moiety possesses significant ring strain (~26 kcal/mol). By generating an electrophilic center on the thiazole or an adjacent position, we can trigger a 1,2-alkyl migration (Semipinacol).[2] Using N-Bromosuccinimide (NBS) promotes a cascade: bromination induces the rearrangement, expanding the ring to a cyclopentanone while installing a bromide handle for subsequent coupling.

Mechanism Diagram:

Figure 2: Mechanism of the NBS-mediated ring expansion.

Reagents:

-

Substrate: 1-(Thiazol-2-yl)cyclobutanol (1.0 equiv)

-

Oxidant/Electrophile: N-Bromosuccinimide (NBS) (1.1 equiv)[3]

-

Solvent: THF/H₂O (9:1) or Dichloromethane (DCM)

-

Temperature: 0 °C to Room Temperature

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-(Thiazol-2-yl)cyclobutanol (1.0 mmol) in THF (4.5 mL) and water (0.5 mL). Cool to 0 °C in an ice bath.

-

Addition: Add NBS (196 mg, 1.1 mmol) portion-wise over 5 minutes.

-

Caution: Exothermic reaction. Protect from light to prevent radical side reactions.

-

-

Migration: Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bromine (solution turns from orange to clear).

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄.

-

Outcome: The product is 2-bromo-2-(thiazol-2-yl)cyclopentanone .

-

Downstream Utility: This alpha-bromo ketone is a prime substrate for nucleophilic substitution (amines) or elimination to form the enone.

-

Data Summary & Troubleshooting

| Parameter | C-H Arylation (Path A) | Ring Expansion (Path B) |

| Primary Challenge | Catalyst poisoning by Thiazole S/N | Over-bromination / Elimination |

| Key Control | Use Pd(OAc)₂ + PivOH (CMD mechanism) | Temperature control (0 °C start) |

| Diagnostic NMR | Loss of C5-H (~7.3 ppm) | Shift of CH₂ from cyclobutyl (~2.0 ppm) to cyclopentyl |

| Yield Expectation | 65-80% | 75-90% |

| Green Solvent | Anisole or Amyl Acetate | Acetone/Water |

Troubleshooting Guide:

-

Problem: Low conversion in C-H arylation.

-

Solution: The thiazole nitrogen may coordinate to Pd. Add Cu(OAc)₂ as a co-oxidant or switch to a stronger base like Cs₂CO₃ to facilitate the deprotonation step.

-

-

Problem: Multiple spots in Ring Expansion.

-

Solution: Ensure the reaction is kept acidic or neutral. Basic conditions during the NBS reaction can cause the intermediate halohydrin to revert to an epoxide rather than rearrange.

-

References

-

Semipinacol Rearrangement of Heteroaryl Cyclobutanols

- Context: General reactivity of 1-heteroaryl cyclobutanols expanding to cyclopentanones.

- Source:SynArchive. "Semi-Pinacol Rearrangement."

-

Pd-Catalyzed C-H Activation of Thiazoles

-

Context: Regioselectivity at C5 and CMD mechanism.[1]

- Source:Journal of Organic Chemistry.

-

-

NBS-Promoted Rearrangements

- Context: Use of NBS to trigger ring expansion in strained alkenyl/aryl systems.

-

Source:ResearchGate.[4] "The semipinacol rearrangements."

-

Thiazole Synthesis & Reactivity

-

Context: Fundamental reactivity of the thiazole ring (C2 vs C5).[1]

- Source:MDPI Molecules.

-

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in thiazole lithiation reactions

Current Status: Operational Topic: Troubleshooting Low Conversion & Instability in Thiazole C2-Lithiation Ticket ID: THZ-LITH-001 Lead Scientist: Dr. A. Vance

Executive Summary & Triage

Thiazole lithiation is a high-stakes transformation. The C2-proton is acidic (pKa ~29), but the resulting 2-lithiothiazole intermediate is thermally unstable. It suffers from a "Goldilocks" problem:

-

Too Hot (> -60°C): The ring fragments (ring-opening) into thiolate/isocyanide species, resulting in black tar.

-

Too Wet / Weak Base: The lithiated species protonates immediately or never forms, resulting in recovered starting material (RSM).

Use the decision tree below to diagnose your specific failure mode.

Diagnostic Workflow

Figure 1: Diagnostic decision tree for thiazole lithiation failures.

Issue: The "Black Tar" Scenario (Ring Fragmentation)